1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

regioselective synthesis Vilsmeier-Haack formylation heterocyclic chemistry

1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152502-99-2) is a C4-aldehyde pyrazole building block. The C4 regiochemistry is essential for condensation to fungicidal carboxamide pharmacophores and pyrazole library synthesis (72–83% yields). C3/C5 isomers cannot substitute without altering derivative geometry. Reactive aldehyde permits Schiff base/hydrazone formation for metal ligands; oxidation yields 4-carboxylic acid for amide coupling. Zero H-bond donors ensure predictable solubility. ≥95% purity. For med chem & agrochemical R&D. Request bulk quote.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1152502-99-2
Cat. No. B1460994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
CAS1152502-99-2
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C=C1C=O)C
InChIInChI=1S/C8H12N2O/c1-6(2)8-7(5-11)4-10(3)9-8/h4-6H,1-3H3
InChIKeyKQWIBEKKNWQHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152502-99-2): A Regiospecific Pyrazole-4-carbaldehyde Building Block


1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152502-99-2), also named 3-isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, is a heterocyclic aldehyde with molecular formula C8H12N2O and molecular weight 152.19 g/mol. It features a pyrazole core with a methyl group at the N1 position, an isopropyl substituent at the C3 position, and a reactive aldehyde group at the C4 position. Commercial suppliers provide this compound at typical purities of ≥95% for research and development applications . The compound is categorized as a heterocyclic building block and serves as a versatile synthetic intermediate for the construction of more complex pyrazole-containing scaffolds [1].

Why Generic Substitution Fails: The Critical Role of Aldehyde Positional Regiochemistry in Pyrazole Building Block Selection


Within the pyrazole carbaldehyde family, the precise location of the aldehyde functional group (C3 vs. C4 vs. C5) determines fundamentally different synthetic pathways and end-product scaffolds. The C4-aldehyde position present in 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde enables distinct condensation chemistries and offers a steric and electronic environment that differs markedly from C3- or C5-substituted analogs. N-alkylhydrazones of aliphatic ketones can be directed toward either 1,3,4-trialkylpyrazoles or 1,3-dialkylpyrazole-4-carbaldehydes in yields of 72–83% with regioselective control, demonstrating that substituent positioning governs both reaction outcome and synthetic efficiency [1]. Therefore, substituting this specific C4-aldehyde with a C3- or C5-aldehyde isomer, or with an alternative substitution pattern, will not produce the same downstream derivatives, potentially altering pharmacophore geometry or requiring complete re-optimization of synthetic routes [2].

Quantitative Differentiation of 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Versus Closest Analogs


Synthetic Yield Advantage: Regioselective Access to 1,3-Dialkylpyrazole-4-carbaldehyde Scaffold

The Vilsmeier-Haack formylation of N-alkylhydrazones derived from aliphatic ketones yields 1,3-dialkylpyrazole-4-carbaldehydes, including the 1-methyl-3-isopropyl substitution pattern, with isolated yields ranging from 72% to 83% and excellent regioselectivity [1]. This synthetic route constitutes a direct, high-yielding access to the 4-carbaldehyde scaffold. In contrast, the regioisomeric 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (CAS 154927-04-5) requires fundamentally distinct synthetic routes with varying reported efficiencies, and the 4-carbaldehyde scaffold has been specifically identified as an underexplored yet valuable target for medicinal chemistry applications requiring a precisely positioned aldehyde handle .

regioselective synthesis Vilsmeier-Haack formylation heterocyclic chemistry

Hydrogen Bonding Capacity Differentiation: Absence of H-Bond Donor Sites Alters Physicochemical Profile

1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152502-99-2) possesses zero hydrogen bond donor atoms and two hydrogen bond acceptor atoms (the two nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the aldehyde group), as confirmed by authoritative chemical supplier data . This property profile contrasts with pyrazole derivatives containing N-H groups, such as 3-isopropyl-1H-pyrazole-4-carbaldehyde, which possess one H-bond donor due to the unsubstituted N1 position . The absence of hydrogen bond donor capacity influences solubility characteristics, membrane permeability, and potential intermolecular interactions in both synthetic transformations and biological assays.

physicochemical property hydrogen bonding drug-likeness

Steric and Electronic Modulation: Isopropyl Substituent at C3 versus Alternative Alkyl Groups

The isopropyl group at the C3 position of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde introduces distinct steric bulk and lipophilic character relative to methyl or tert-butyl substituted analogs. In pyrazole-4-carbaldehyde derivatives, the steric environment surrounding the reactive aldehyde group influences both reaction rates and the conformational preferences of derived products. The isopropyl moiety provides intermediate steric hindrance—greater than methyl but less than tert-butyl—which can be advantageous in medicinal chemistry programs seeking to modulate target protein interactions without introducing excessive conformational restriction [1]. QSAR studies on related pyrazole derivatives have established that the hydrophobic contribution of substituents at the C3 and C5 positions correlates with biological activity in antiproliferative and antimicrobial assays [2].

structure-activity relationship steric hindrance lipophilicity

Patent-Documented Utility as Intermediate for Pyrazole Carboxamide Fungicides

Patent literature demonstrates that pyrazole-4-carbaldehydes bearing isopropyl and methyl substitution patterns serve as key intermediates in the synthesis of pyrazole carboxamide derivatives with documented fungicidal activity. Specifically, pyrazole carboxamides of formula (I) wherein substituents include isopropyl and methyl groups have been claimed for the control of fungal plant pathogens [1]. The 4-carbaldehyde position is critical for subsequent condensation reactions to install the carboxamide pharmacophore. Related patent filings from Bayer Intellectual Property GmbH and other agrochemical companies establish this substitution pattern as an enabling structural feature for accessing fungicidal pyrazole carboxamide scaffolds, distinguishing 4-carbaldehyde building blocks from 3- or 5-carbaldehyde isomers which would yield regioisomeric carboxamides with potentially different biological profiles .

fungicide agrochemical intermediate carboxamide

Optimal Research and Industrial Application Scenarios for 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde


Synthesis of Regiospecific 1,3-Dialkylpyrazole-4-carboxamide Fungicide Intermediates

Utilize 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152502-99-2) as the aldehyde component in condensation reactions to generate pyrazole-4-carboxamide scaffolds with fungicidal activity. The 4-carbaldehyde regiochemistry is essential for correct pharmacophore positioning in the final carboxamide product [1].

Construction of Non-Symmetric 1,3,4-Trisubstituted Pyrazole Libraries

Employ the Vilsmeier-Haack formylation-derived pyrazole-4-carbaldehyde scaffold in parallel synthesis workflows to generate structurally diverse trisubstituted pyrazole libraries for medicinal chemistry screening campaigns. The established 72–83% synthetic yield for this scaffold class supports reproducible library construction [2].

Synthesis of Hydrazone and Schiff Base Derivatives for Metal Complexation Studies

The reactive 4-carbaldehyde group undergoes facile condensation with primary amines or hydrazines to form Schiff bases or hydrazones. These derivatives serve as ligands for transition metal coordination complexes with applications in catalysis and materials science. The intermediate steric environment provided by the C3-isopropyl group modulates ligand geometry and metal binding affinity.

Preparation of Pyrazole-4-carboxylic Acid Building Blocks via Oxidation

Subject 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde to oxidation conditions to yield the corresponding pyrazole-4-carboxylic acid, a versatile intermediate for amide coupling reactions. The zero hydrogen bond donor profile of the aldehyde precursor ensures predictable solubility behavior during the oxidation step compared to N-H containing analogs .

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